molecular formula C9H9NO3 B1590398 Methyl 3-oxo-3-(pyridin-2-YL)propanoate CAS No. 75418-74-5

Methyl 3-oxo-3-(pyridin-2-YL)propanoate

Cat. No. B1590398
CAS RN: 75418-74-5
M. Wt: 179.17 g/mol
InChI Key: INPIXQVBVNGVBU-UHFFFAOYSA-N
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Description

“Methyl 3-oxo-3-(pyridin-2-YL)propanoate” is a chemical compound with the CAS Number: 75418-74-5 . It has a molecular weight of 179.18 . The compound is typically stored in a refrigerator and is a yellow to brown liquid .


Synthesis Analysis

The synthesis of “Methyl 3-oxo-3-(pyridin-2-YL)propanoate” can be achieved by adding 1,1’-carbonyldiimidazole to a solution of picolinic acid in tetrahydrofuran . The reaction mixture is stirred under an argon atmosphere at room temperature for 2 hours .


Molecular Structure Analysis

The InChI code for “Methyl 3-oxo-3-(pyridin-2-YL)propanoate” is 1S/C9H9NO3/c1-13-9(12)6-8(11)7-4-2-3-5-10-7/h2-5H,6H2,1H3 . This code provides a unique identifier for the molecular structure of the compound.


Physical And Chemical Properties Analysis

“Methyl 3-oxo-3-(pyridin-2-YL)propanoate” is a yellow to brown liquid . It has a molecular weight of 179.18 . The compound’s InChI code is 1S/C9H9NO3/c1-13-9(12)6-8(11)7-4-2-3-5-10-7/h2-5H,6H2,1H3 .

Scientific Research Applications

Surface and Catalytic Properties

Research by Hussein and Gates (1998) explored the surface and catalytic properties of Yttrium Oxide (Y2O3) catalysts, generated from different inorganic precursors, by studying the reactions of pyridine and 2-propanol. This study highlights the versatility of pyridine-based molecules in catalysis, providing a foundational understanding of their interaction with catalysts like Y2O3, which might be related to or involve compounds such as Methyl 3-oxo-3-(pyridin-2-YL)propanoate in broader catalytic processes (Hussein & Gates, 1998).

Pyrolysis Studies

Zhao et al. (2013) conducted a detailed experimental and modeling study on Methyl propanoate pyrolysis at low pressure, providing insights into the thermal decomposition processes relevant to Methyl 3-oxo-3-(pyridin-2-YL)propanoate. Understanding the pyrolysis mechanism of similar compounds can inform on potential applications in energy conversion, waste management, and synthetic chemistry processes (Zhao et al., 2013).

Medicinal Chemistry and Pharmacology

A study on a novel orally bioavailable inhibitor of human rhinovirus 3C protease demonstrates the therapeutic potential of pyridinyl-containing compounds in antiviral therapy. This research underscores the importance of pyridinyl moieties, as found in Methyl 3-oxo-3-(pyridin-2-YL)propanoate, in the design of new pharmaceuticals (Patick et al., 2005).

Environmental Chemistry

Gogate's work on the sonochemical degradation of 3-Methyl pyridine (3MP) highlights the environmental applications of pyridine derivatives. While focusing on 3MP, this study lays the groundwork for utilizing advanced oxidation processes in treating water contaminated with similar organic compounds, possibly including Methyl 3-oxo-3-(pyridin-2-YL)propanoate derivatives (Daware & Gogate, 2020).

Crystal Structure and Material Science

Ramasubramanian et al. (2007) discussed the crystal structure of Pyridine‐2‐(3′‐mercaptopropanoic acid)‐N‐oxide, providing valuable information on molecular arrangements that could be relevant to studies on Methyl 3-oxo-3-(pyridin-2-YL)propanoate. Such insights are crucial for the development of new materials and understanding the physicochemical properties of pyridinyl-based compounds (Ramasubramanian et al., 2007).

Safety And Hazards

The compound has been classified with the signal word “Warning” and has hazard statements H302, H315, H319, H335 . Precautionary statements include P261, P305, P351, and P338 . These codes correspond to specific safety and hazard guidelines for handling and exposure.

properties

IUPAC Name

methyl 3-oxo-3-pyridin-2-ylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3/c1-13-9(12)6-8(11)7-4-2-3-5-10-7/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INPIXQVBVNGVBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(=O)C1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20506392
Record name Methyl 3-oxo-3-(pyridin-2-yl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20506392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-oxo-3-(pyridin-2-YL)propanoate

CAS RN

75418-74-5
Record name Methyl 3-oxo-3-(pyridin-2-yl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20506392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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